molecular formula C12H20N2O2S2 B2883110 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396813-76-5

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2883110
CAS No.: 1396813-76-5
M. Wt: 288.42
InChI Key: CMINIAUGOLSBJP-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-ylmethyl)urea, also known as HMMDU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMMDU is a urea derivative that has been synthesized using different methods.

Scientific Research Applications

Flexible Ureas as Acetylcholinesterase Inhibitors

A study by Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. This research implies potential applications in treating conditions like Alzheimer's disease, where acetylcholinesterase inhibitors are often used (Vidaluc et al., 1995).

Neuropeptide Y5 Receptor Antagonists

Fotsch et al. (2001) identified and optimized a lead compound, 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, as a neuropeptide Y5 (NPY5) receptor antagonist. This suggests its application in the development of treatments for disorders related to NPY5 receptor activity (Fotsch et al., 2001).

Metabolism of Designer Drugs

Zaitsu et al. (2009) studied the metabolism of designer drugs like bk-MBDB and bk-MDEA, identifying specific metabolites in human urine. Research on similar compounds could help understand the metabolic pathways and detection methods of these substances (Zaitsu et al., 2009).

Hydrogel Formation

A study by Lloyd and Steed (2011) found that 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic environments. This research indicates potential applications in material science, particularly in the development of novel hydrogel materials (Lloyd & Steed, 2011).

Understanding Hydrophobicity

Koga et al. (2011) developed a methodology to determine the hydrophobicity/hydrophilicity indices of various compounds, including tetramethyl urea. This kind of research helps in understanding the fundamental properties of urea derivatives (Koga et al., 2011).

Synthesis of Heterocyclic Compounds

Chupp et al. (1975) explored the synthesis of new heterocycles, specifically 1,2,3,5-oxathiadiazolin-4-one 2-oxides, from certain N-hydroxy-N-methyl-N′-aryl ureas. This suggests potential applications in the synthesis of novel organic compounds (Chupp et al., 1975).

Properties

IUPAC Name

1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S2/c1-12(16,5-7-17-2)9-14-11(15)13-8-10-4-3-6-18-10/h3-4,6,16H,5,7-9H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMINIAUGOLSBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)NCC1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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